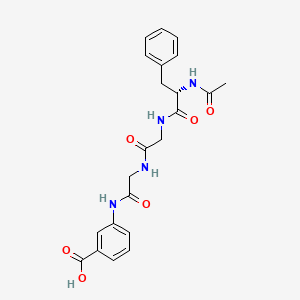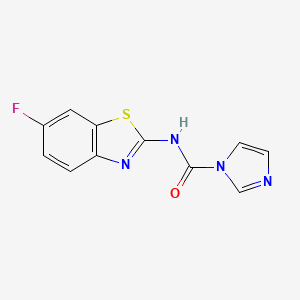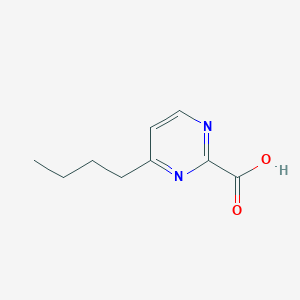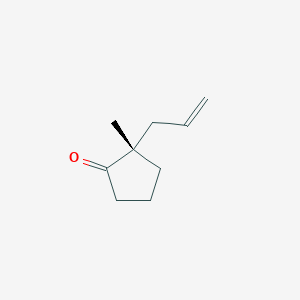
Benzene, (2-phenoxy-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-phenoxy-2-propenyl)-: is an organic compound with the molecular formula C(_9)H(_10)O. It is also known by other names such as allyl phenyl ether and phenyl allyl ether . This compound is characterized by the presence of a benzene ring attached to a propenyl group through an ether linkage. It is a colorless liquid with a distinct aromatic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with allyl bromide in the presence of a base such as sodium hydroxide.
Suzuki-Miyaura Coupling: This method involves the coupling of phenylboronic acid with allyl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of benzene, (2-phenoxy-2-propenyl)- typically involves large-scale Williamson ether synthesis due to its simplicity and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, (2-phenoxy-2-propenyl)- can undergo oxidation reactions to form phenoxyacetic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenylpropanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (2-phenoxy-2-propenyl)- is used as a starting material in the synthesis of various organic compounds. It serves as a precursor for the synthesis of phenoxyacetic acid derivatives, which are important intermediates in organic synthesis .
Biology: In biological research, this compound is used to study the effects of phenoxy derivatives on cellular processes. It is also used in the synthesis of bioactive molecules that have potential therapeutic applications .
Medicine: Benzene, (2-phenoxy-2-propenyl)- derivatives have been investigated for their potential use as pharmaceuticals. They exhibit various biological activities, including antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a solvent and as an intermediate in the synthesis of various chemicals .
Wirkmechanismus
The mechanism of action of benzene, (2-phenoxy-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and the exertion of biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzene, (2-methoxy-2-propenyl)-: This compound has a methoxy group instead of a phenoxy group.
Benzene, (2-propenyloxy)-: This compound has an allyloxy group instead of a phenoxy group.
Uniqueness: Benzene, (2-phenoxy-2-propenyl)- is unique due to its phenoxy group, which imparts distinct chemical reactivity and biological activity. The presence of the phenoxy group enhances its stability and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
827615-88-3 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-phenoxyprop-2-enylbenzene |
InChI |
InChI=1S/C15H14O/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11H,1,12H2 |
InChI-Schlüssel |
UDXQNCDHCUJPDN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)


![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)

![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
![(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione](/img/structure/B14213660.png)
![{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane](/img/structure/B14213661.png)


![9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14213686.png)


